molecular formula C4H7BrO2 B166192 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid CAS No. 136091-75-3

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid

Cat. No.: B166192
CAS No.: 136091-75-3
M. Wt: 173.04 g/mol
InChI Key: GRHQDJDRGZFIPO-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-bromobutanoic acid. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the butanoic acid structure. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid typically involves the bromination of a deuterated butanoic acid precursor. One common method is the bromination of 2,2,3,3,4,4-hexadeuteriobutanoic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Reduction Reactions: The compound can be reduced to form 4-deuteriobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-hydroxy-2,2,3,3,4,4-hexadeuteriobutanoic acid or 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.

    Reduction: Formation of 4-deuteriobutanoic acid.

    Oxidation: Formation of this compound derivatives with higher oxidation states.

Scientific Research Applications

4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutanoic acid: The non-deuterated analog of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid.

    2,2,3,3,4,4-Hexadeuteriobutanoic acid: A deuterated butanoic acid without the bromine atom.

    4-Chloro-2,2,3,3,4,4-hexadeuteriobutanoic acid: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the combination of bromine and deuterium atoms in its structure. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications, such as studying isotope effects and developing deuterated drugs.

Properties

IUPAC Name

4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQDJDRGZFIPO-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.